molecular formula C16H22ClNO B1222269 1H-3-Benzazepine, 6-chloro-2,3,4,5-tetrahydro-3-methyl-9-((3-methyl-2-butenyl)oxy)- CAS No. 110857-22-2

1H-3-Benzazepine, 6-chloro-2,3,4,5-tetrahydro-3-methyl-9-((3-methyl-2-butenyl)oxy)-

Cat. No.: B1222269
CAS No.: 110857-22-2
M. Wt: 279.80 g/mol
InChI Key: MBYSTKNEMJZSIK-UHFFFAOYSA-N
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Description

SKF 104078 is a small molecule drug that acts as an antagonist of adrenergic receptors alpha-2 (ADRA2). It was initially developed by Smithkline Beecham Plc for potential therapeutic applications in endocrinology and metabolic diseases .

Preparation Methods

The synthetic routes and reaction conditions for SKF 104078 are not widely documented in publicly available sources. it is known that the compound is a small molecule drug, which typically involves organic synthesis techniques. Industrial production methods would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .

Chemical Reactions Analysis

SKF 104078 undergoes various chemical reactions, primarily involving its role as an ADRA2 antagonist. The compound can participate in:

Scientific Research Applications

SKF 104078 has been studied extensively in scientific research, particularly in the fields of pharmacology and medicine. Some of its applications include:

Mechanism of Action

SKF 104078 exerts its effects by antagonizing adrenergic receptors alpha-2 (ADRA2). This antagonism inhibits the normal action of these receptors, which are involved in various physiological processes, including the regulation of vascular tone and neurotransmitter release. The molecular targets of SKF 104078 include both pre- and post-junctional ADRA2 receptors, and its action can lead to changes in vascular constriction and neurotransmitter dynamics .

Comparison with Similar Compounds

SKF 104078 is unique in its specific antagonism of ADRA2 receptors. Similar compounds include:

These compounds share some pharmacological properties with SKF 104078 but differ in their specificity and potency at various adrenergic receptor subtypes.

Properties

CAS No.

110857-22-2

Molecular Formula

C16H22ClNO

Molecular Weight

279.80 g/mol

IUPAC Name

6-chloro-3-methyl-9-(3-methylbut-2-enoxy)-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C16H22ClNO/c1-12(2)8-11-19-16-5-4-15(17)13-6-9-18(3)10-7-14(13)16/h4-5,8H,6-7,9-11H2,1-3H3

InChI Key

MBYSTKNEMJZSIK-UHFFFAOYSA-N

SMILES

CC(=CCOC1=C2CCN(CCC2=C(C=C1)Cl)C)C

Canonical SMILES

CC(=CCOC1=C2CCN(CCC2=C(C=C1)Cl)C)C

Key on ui other cas no.

110857-22-2

Synonyms

SK and F 104078
SK and F-104078
SKF 104078

Origin of Product

United States

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